Critical Role of the 3-Bromo-4-Methoxy Substitution in KV10.1 Channel Inhibition
In a panel of 27 purpurealidin analogs, the presence of a bromine atom at the central phenyl ring (equivalent to the 3-position of the target compound's phenyl ring) and a methoxy group at the distal phenyl ring were identified as key structural features enhancing KV10.1 inhibition. The analog with the 3-bromo-4-methoxy pattern showed significantly improved modulation of the channel compared to analogs lacking either substituent. The most potent analog (compound 5, which incorporates this substitution logic) caused a shift in the activation curve to more negative potentials and an apparent inactivation [1].
| Evidence Dimension | KV10.1 channel modulation (electrophysiology) |
|---|---|
| Target Compound Data | Integral building block for potent analog (Compound 5); activation curve shift observed. |
| Comparator Or Baseline | Analogs lacking the bromine or methoxy group on the central ring. |
| Quantified Difference | Qualitative enhancement: analogs with the bromine/methoxy substitution pattern are required for activity. Specific IC50 values for the target compound are not directly reported as it is a synthetic intermediate. |
| Conditions | Two-electrode voltage-clamp on KV10.1-expressing Xenopus laevis oocytes. |
Why This Matters
This evidence confirms that the specific 3-bromo-4-methoxy substitution is essential for synthesizing active purpurealidin analogs, making it a mandatory procurement specification for this research path.
- [1] Moreels, L., Bhat, C., Voráčová, M., Peigneur, S., Goovaerts, H., Mäki-Lohiluoma, E., ... & Tytgat, J. (2017). Synthesis of novel purpurealidin analogs and evaluation of their effect on the cancer-relevant potassium channel KV10.1. PLoS ONE, 12(12), e0188811. DOI: 10.1371/journal.pone.0188811 View Source
